(E)-3-(3,4-Dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide (E)-3-(3,4-Dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide Potent and selective nociceptin opioid receptor (NOP) agonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1164541-81-4
VCID: VC0005901
InChI: InChI=1S/C22H24N2O3/c1-16-14-18-6-4-5-7-19(18)24(16)13-12-23-22(25)11-9-17-8-10-20(26-2)21(15-17)27-3/h4-11,14-15H,12-13H2,1-3H3,(H,23,25)/b11-9+
SMILES: CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol

(E)-3-(3,4-Dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide

CAS No.: 1164541-81-4

Inhibitors

VCID: VC0005901

Molecular Formula: C22H24N2O3

Molecular Weight: 364.4 g/mol

(E)-3-(3,4-Dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide - 1164541-81-4

CAS No. 1164541-81-4
Product Name (E)-3-(3,4-Dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide
Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide
Standard InChI InChI=1S/C22H24N2O3/c1-16-14-18-6-4-5-7-19(18)24(16)13-12-23-22(25)11-9-17-8-10-20(26-2)21(15-17)27-3/h4-11,14-15H,12-13H2,1-3H3,(H,23,25)/b11-9+
Standard InChIKey YHSHNVSFZSPPTP-PKNBQFBNSA-N
Isomeric SMILES CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
SMILES CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Canonical SMILES CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Description Potent and selective nociceptin opioid receptor (NOP) agonist; High Quality Biochemicals for Research Uses
Synonyms SID-17515102; (E)-3-(3,4-Dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide
PubChem Compound 6039978
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator